4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
4-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a piperazine moiety and a trifluoromethyl-substituted pyrimidine ring. This structure combines three pharmacologically significant motifs:
- Pyrazolo[1,5-a]pyrazine: A bicyclic heterocycle known for its role in modulating receptor binding, particularly in dopamine D3 receptor ligands like FAUC 329 .
- Piperazine: A flexible linker that enhances solubility and facilitates interactions with biological targets, commonly used in antipsychotic and antidepressant drugs .
- Trifluoromethylpyrimidine: A substituent that improves metabolic stability and lipophilicity, often employed in kinase inhibitors and antiviral agents .
The compound’s synthesis likely involves coupling a 2-methylpyrazolo[1,5-a]pyrazine intermediate with a pre-functionalized piperazine-pyrimidine scaffold, as seen in analogous syntheses of FAUC 329 derivatives .
Properties
IUPAC Name |
2-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7/c1-11-8-12-15(20-2-3-26(12)23-11)25-6-4-24(5-7-25)14-9-13(16(17,18)19)21-10-22-14/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJGSPNHKICQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits significant biological activity due to its unique structural features, which include a pyrimidine core, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring. This combination allows for diverse interactions with biological targets, enhancing its therapeutic potential in various medical applications.
Structural Overview
The compound belongs to the class of N-heterocyclic compounds , which are known for their diverse biological activities. The structural composition is critical for its pharmacological properties:
- Pyrimidine Core : Provides a platform for various substitutions that can influence biological activity.
- Pyrazolo[1,5-a]pyrazine Moiety : Known for anticancer and antiviral properties.
- Piperazine Ring : Often associated with enzyme inhibition and psychopharmacological effects.
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to the compound , exhibit potent antitumor effects. Specifically, studies have shown that:
- Inhibition of Key Oncogenic Pathways : Pyrazole derivatives can inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
- Synergistic Effects with Chemotherapeutics : In vitro studies demonstrated that certain pyrazole derivatives enhanced the efficacy of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory and Antibacterial Properties
The compound also shows promise in anti-inflammatory and antibacterial activities:
- Mechanisms of Action : Pyrazole derivatives have been reported to modulate inflammatory pathways and exhibit antibacterial effects through interactions with specific bacterial enzymes .
Case Studies
- Anticancer Efficacy : A study focused on a series of pyrazole derivatives found that compounds with similar structures to the target compound displayed significant cytotoxicity against various cancer cell lines. The study utilized combination therapies to explore synergistic effects with established chemotherapeutics .
- Enzymatic Inhibition : Another investigation highlighted the ability of pyrazolo[1,5-a]pyrimidines to act as selective protein inhibitors, showcasing their potential in drug design targeting specific enzymes involved in disease processes .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine core with pyrazolo[1,5-a]pyrazine and piperazine | Anticancer, anti-inflammatory |
| Pyrazolo[1,5-a]pyrimidines | Fused pyrazole-pyrimidine core | Anticancer, antiviral |
| Piperazine-substituted pyrimidines | Piperazine ring attached to pyrimidine | Enzyme inhibitors |
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from FAUC 329 (benzo[b]thiophene) and MK72 (pyrimidinone). This core may influence receptor binding kinetics due to its planar geometry and nitrogen-rich structure.
- The trifluoromethylpyrimidine group is shared with FAUC 329, suggesting shared metabolic stability advantages over non-fluorinated analogs like MK72 .
- Unlike 5,7-dimethyltriazolo[1,5-a]pyrimidines, the target lacks a triazole ring, which may reduce herbicidal activity but improve CNS penetration .
Key Observations :
- The target compound’s synthesis likely mirrors FAUC 329’s efficient coupling strategies but may face challenges in regioselectivity due to the pyrazolo[1,5-a]pyrazine core.
- Low yields in MK72 synthesis highlight the difficulty of introducing bis(trifluoromethyl) groups compared to the target’s single trifluoromethyl substituent .
Key Observations :
- The target’s piperazine linker may enhance blood-brain barrier penetration compared to non-piperazine analogs like MK72, aligning with CNS drug design principles .
- Unlike herbicidal triazolo-pyrimidines, the target’s trifluoromethylpyrimidine group may favor neurological applications over agrochemical uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
